7-Bromo-1-methylimidazo[1,5-a]pyridine
Overview
Description
7-Bromo-1-methylimidazo[1,5-a]pyridine is a derivative of imidazopyridine, an important fused bicyclic 5,6 heterocycle . Imidazopyridine has been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, a similar class of compounds, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A specific synthesis method for 7-Bromo-1-methylimidazo[1,5-a]pyridine is not available in the retrieved data.Scientific Research Applications
Synthesis Techniques
- The synthesis of 7-Bromo-1-methylimidazo[1,5-a]pyridine and related compounds often involves innovative techniques. For instance, the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, has been demonstrated to facilitate the synthesis of related 3-aminoimidazo[1,2-a]pyridines (Shaabani, Soleimani, & Maleki, 2006). Additionally, studies have explored various reaction pathways and conditions to synthesize substituted imidazo[1,5-a]pyridine derivatives (Xing, Liu, & Wu, 2013).
Halogenation and Chemical Reactions
- Research on 7-Bromo-1-methylimidazo[1,5-a]pyridine often focuses on its halogenation reactions. Different pathways depending on the reaction conditions have been observed in the bromination and chlorination of imidazo[1,5-a]pyridine derivatives (Yutilov et al., 2005). The outcomes of these reactions are significant for the development of novel compounds with potential biological activities.
Biological and Medicinal Applications
- Compounds related to 7-Bromo-1-methylimidazo[1,5-a]pyridine have been studied for their biological activities. For example, 7-azaindazole chalcone derivatives synthesized from related bromo-pyrazolo-pyridine compounds have shown promising anti-inflammatory and analgesic activities (Chamakuri, Murthy Muppavarapu, & Yellu, 2016). This highlights the potential for developing new therapeutic agents based on this chemical framework.
Advanced Materials and Dyes
- The application of imidazo[1,5-a]pyridine derivatives in the field of materials science, particularly in the development of dyes, is another area of interest. Studies have shown that these compounds can be used to create novel classes of unsymmetrical squaraines with potential applications in photodynamic therapy and as sensitizers (Prostota et al., 2013).
properties
IUPAC Name |
7-bromo-1-methylimidazo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-8-4-7(9)2-3-11(8)5-10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUORIQAUYPKDNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CN2C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-1-methylimidazo[1,5-a]pyridine | |
CAS RN |
1379341-62-4 | |
Record name | 7-bromo-1-methylimidazo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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